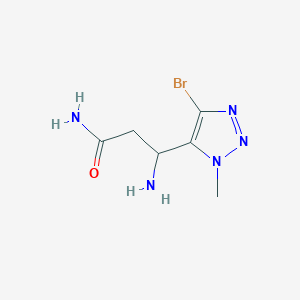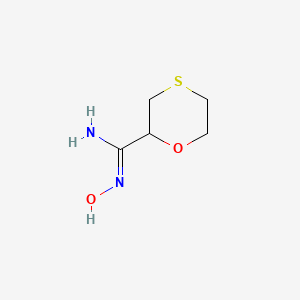![molecular formula C11H24N2O2 B13301287 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol](/img/structure/B13301287.png)
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol is a chemical compound that features a piperidine ring substituted with an isopropyl group and an amino group, along with a propane-1,3-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol typically involves the reaction of 1-(Propan-2-yl)piperidin-4-amine with propane-1,3-diol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the use of sodium carbonate, potassium iodide, and tetrabutylammonium bromide in toluene has been reported in similar synthetic processes .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,3-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the piperidine ring or the hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can produce a variety of amino derivatives.
Aplicaciones Científicas De Investigación
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and the amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Piperidin-3-ylpropan-2-ol: Similar in structure but lacks the propane-1,3-diol moiety.
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: Contains a pyrimidine ring instead of the propane-1,3-diol moiety.
Mps1-IN-3: A more complex molecule with additional functional groups and higher molecular weight.
Uniqueness
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol is unique due to the combination of the piperidine ring with an isopropyl group and the propane-1,3-diol moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H24N2O2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-[(1-propan-2-ylpiperidin-4-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C11H24N2O2/c1-9(2)13-5-3-10(4-6-13)12-11(7-14)8-15/h9-12,14-15H,3-8H2,1-2H3 |
Clave InChI |
KCPUPYOSAZQWFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(CC1)NC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13301237.png)


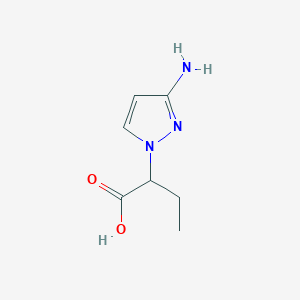
![6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13301262.png)
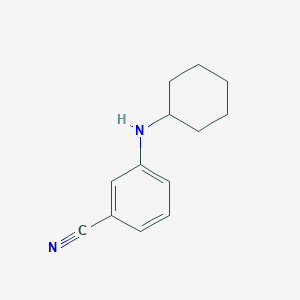
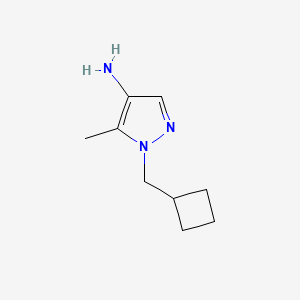
![4-bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301282.png)
![(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13301288.png)
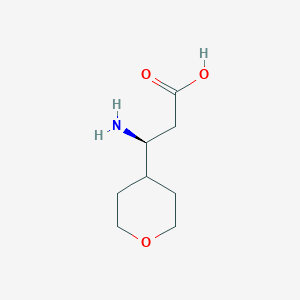
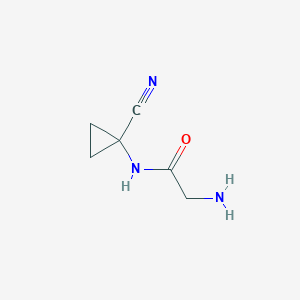
![3-[(4-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13301294.png)
